![molecular formula C16H9BrN2O2 B1148016 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione CAS No. 139582-54-0](/img/structure/B1148016.png)

6-Bromo-[2,2'-biindolinylidene]-3,3'-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

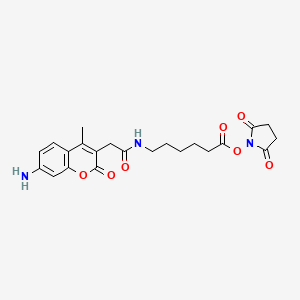

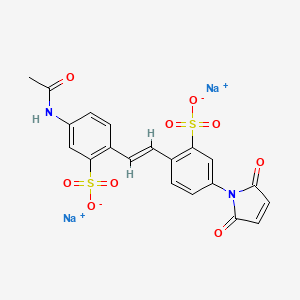

6-Bromo-[2,2’-biindolinylidene]-3,3’-dione, also known as 6,6’-dibromoisoindigo, is a compound with significant importance in the field of organic electronics. It is a derivative of isoindigo, a molecule known for its electron-accepting properties. This compound is characterized by its unique structure, which includes two indolinylidene units connected by a central dione moiety, with bromine atoms attached at the 6-positions of the indolinylidene rings .

Wirkmechanismus

Mode of Action

It is known that the compound’s color, a characteristic purple, is thought to be due to the interaction of the π systems of two parallel molecules that are brought together by van der waals attraction between the bromine atoms .

Biochemical Pathways

The compound is a derivative of indigo, a molecule that has been used historically as a dye . The specific biochemical pathways that this compound influences remain to be elucidated.

Result of Action

The compound is known for its color-producing properties when used as a dye

Action Environment

The action of 6-Monobromoindigo can be influenced by environmental factors. For instance, the compound is known to be remarkably stable under the sun and in the air . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-[2,2’-biindolinylidene]-3,3’-dione typically involves the bromination of isoindigo. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of 6-Bromo-[2,2’-biindolinylidene]-3,3’-dione may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of brominating agents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-[2,2’-biindolinylidene]-3,3’-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying electronic properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted isoindigo derivatives, which can be tailored for specific applications in organic electronics and materials science .

Wissenschaftliche Forschungsanwendungen

6-Bromo-[2,2’-biindolinylidene]-3,3’-dione has several applications in scientific research:

Organic Electronics: It is used as an electron-accepting building block for the preparation of electroactive materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Material Science: The compound is utilized in the development of conjugated polymers and small molecules for high-performance electronic devices.

Biological Studies: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Bromoindole: A simpler brominated indole derivative used in various organic synthesis applications.

5,5’-Dibromoindigo: Known for its historical significance as the main component of Tyrian purple dye.

3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione: Another brominated compound used in organic electronics.

Uniqueness

6-Bromo-[2,2’-biindolinylidene]-3,3’-dione stands out due to its unique structure, which combines the properties of isoindigo with the electron-withdrawing effects of bromine atoms. This combination results in enhanced electronic properties, making it a valuable compound for advanced materials and electronic applications .

Eigenschaften

IUPAC Name |

6-bromo-2-(3-hydroxy-1H-indol-2-yl)indol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrN2O2/c17-8-5-6-10-12(7-8)19-14(16(10)21)13-15(20)9-3-1-2-4-11(9)18-13/h1-7,18,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRJMIPSKOUYBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=C(C3=O)C=CC(=C4)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694565 |

Source

|

| Record name | 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139582-54-0 |

Source

|

| Record name | 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes 6-monobromoindigo important in the study of archaeological purple?

A: 6-Monobromoindigo is a significant component of shellfish purple dye, a historically valuable coloring agent. Its presence, alongside other indigoids like 6,6'-dibromoindigo, helps researchers confirm the authenticity and origin of purple dyes found in archaeological artifacts. []

Q2: How can we detect 6-monobromoindigo in archaeological samples?

A: The research by et al. [] demonstrates that Laser Desorption/Ionization Mass Spectrometry (LDI-MS) is a successful technique for detecting 6-monobromoindigo in archaeological samples. Specifically, negative-ion mode LDI-MS shows high sensitivity and selectivity towards brominated indigoids like 6-monobromoindigo due to their electronegativity. This technique allows for a rapid and accurate identification of this key component within complex archaeological dye mixtures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.